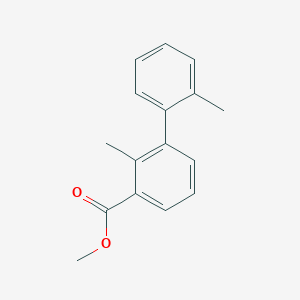

Methyl 2-methyl-3-(2-methylphenyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

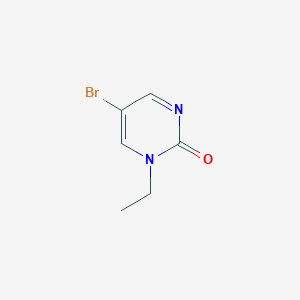

“Methyl 2-methyl-3-(2-methylphenyl)benzoate” is an organic compound . It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The molecular formula of this compound is C16H16O2.

Synthesis Analysis

Esters, including “Methyl 2-methyl-3-(2-methylphenyl)benzoate”, can be synthesized through various methods. One common method is the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Another method involves the benzoylation of substituted phenols under low temperature .Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-3-(2-methylphenyl)benzoate” consists of a benzene ring attached to a methyl group and a benzoate ester group. The structure is similar to that of methyl benzoate, which has the structure C6H5−C(=O)−O−CH3 .Chemical Reactions Analysis

Esters, including “Methyl 2-methyl-3-(2-methylphenyl)benzoate”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Additionally, esters can undergo trans-esterification reactions to form different esters .Applications De Recherche Scientifique

- Methyl 2-methyl-3-(2-methylphenyl)benzoate exhibits antifungal activity. Researchers have explored its potential as an antifungal agent against various fungal pathogens. Its mode of action and efficacy in inhibiting fungal growth are areas of active investigation .

- Studies suggest that this compound may have antihypertensive properties. Researchers have investigated its impact on blood pressure regulation and its potential as a therapeutic agent for hypertension management .

- Methyl 2-methyl-3-(2-methylphenyl)benzoate has drawn attention in cancer research. It is being explored as a precursor for synthesizing derivatives with anti-cancer activity. Understanding its mechanisms of action and interactions with cancer cells is crucial for further development .

- Investigations have revealed that this compound possesses antiulcer properties. Researchers have studied its effects on gastric mucosal protection and its potential application in treating ulcers and related gastrointestinal disorders .

- Methyl 2-methyl-3-(2-methylphenyl)benzoate has been investigated for its antipsychotic effects. Researchers aim to elucidate its impact on neurotransmitter systems and its potential role in managing psychiatric conditions .

- The compound shows promise as an antiviral agent. Researchers explore its ability to inhibit viral replication and its potential use in developing novel antiviral drugs .

- As an active scaffold, methyl 2-methyl-3-(2-methylphenyl)benzoate serves as an excellent precursor for designing new bioactive molecules. Its synthetic versatility allows it to be used as a raw material for preparing various medical products .

- Beyond the mentioned fields, researchers continue to investigate additional applications. These may include its role in drug discovery, chemical synthesis, and as a building block for diverse organic compounds .

Antifungal Properties

Antihypertensive Effects

Anti-Cancer Potential

Antiulcer Activity

Antipsychotic Properties

Antiviral Applications

Synthetic Versatility

Other Applications

Mécanisme D'action

The mechanism of action of esters involves various steps depending on the type of reaction. For example, in the hydrolysis of esters, an acid or base catalyst is required. In the reaction of esters with organometallic compounds to form tertiary alcohols, a carbide nucleophile from the organometallic compound reacts with the ester carbonyl carbon to form the alcohol .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling “Methyl 2-methyl-3-(2-methylphenyl)benzoate”. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and not to get it on clothing . It is also advised to keep it away from open flames, hot surfaces, and sources of ignition .

Orientations Futures

The future directions for “Methyl 2-methyl-3-(2-methylphenyl)benzoate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, esters are frequently the source of flavors and aromas in many fruits and flowers, and they also make up the bulk of animal fats and vegetable oils . Therefore, they have potential applications in the food and cosmetic industries, among others.

Propriétés

IUPAC Name |

methyl 2-methyl-3-(2-methylphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-4-5-8-13(11)14-9-6-10-15(12(14)2)16(17)18-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDJDKYCEOXUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-3-(2-methylphenyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)

![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)

![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)